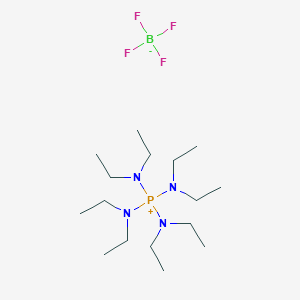

Tetrakis(diethylamino)phosphonium tetrafluoroborate

Overview

Description

Tetrakis(diethylamino)phosphonium tetrafluoroborate (TDEAPT) is a highly reactive, air-sensitive, and moisture-sensitive compound that is widely used in various scientific research fields. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. TDEAPT is used as a nitrogen source in the synthesis of various organic and inorganic compounds.

Scientific Research Applications

Phthalocyanines Synthesis : The study by Märkl et al. (2004) explored the synthesis of Tetrakis(diethyl phosphonate), Tetrakis(ethyl phenylphosphinate)-, and Tetrakis(diphenylphosphine oxide)-Substituted Phthalocyanines. These compounds are obtained through tetramerization, with potential applications in materials science and chemistry due to their unique structural and electronic properties (Märkl, Gschwendner, Rötzer, & Kreitmeier, 2004).

Nanoparticle Synthesis : Hueso et al. (2013) expanded the application of tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) as a reducing agent and stabilizing ligand for the synthesis of monometallic nanoparticles and bi-/tri-metallic nanoalloys. These nanostructures have potential applications in catalysis (Hueso, Sebastián, Mayoral, Usón, Arruebo, & Santamaría, 2013).

Sorption Properties : Batueva et al. (2013) studied the sorption properties of polysulfones based on diallylaminotris(diethylamino)phosphonium tetrafluoroborate. They found it shows high sorption capacity with respect to rhenium(VI), which can have implications in separation processes and waste treatment technologies (Batueva, Gorbunova, & Kondrashova, 2013).

Alkaline Anion Exchange Membranes : Noonan et al. (2012) investigated a tetrakis(dialkylamino)phosphonium cation for use in alkaline anion exchange membranes (AAEMs). These membranes have potential applications in electrochemical energy systems due to their high base stability and good conductivity properties (Noonan, Hugar, Kostalik, Lobkovsky, Abruña, & Coates, 2012).

Hydrosilylation Reaction Catalyst : Wang et al. (2011) discussed the use of tetrakis(dialkylamino)phosphonium salts as supports for the hydrosilylation reaction of styrene, indicating their potential as thermoregulated and recyclable catalyst systems (Wang, Li, Peng, Bai, & Lai, 2011).

properties

IUPAC Name |

tetrakis(diethylamino)phosphanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N4P.BF4/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;2-1(3,4)5/h9-16H2,1-8H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHFCMZCOVLMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BF4N4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

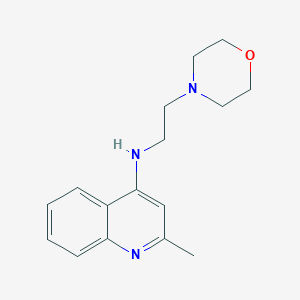

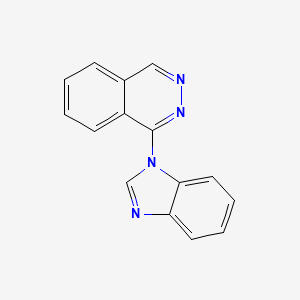

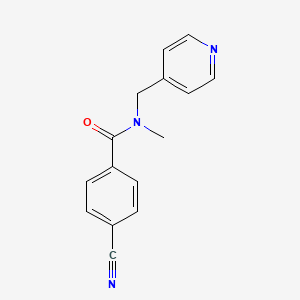

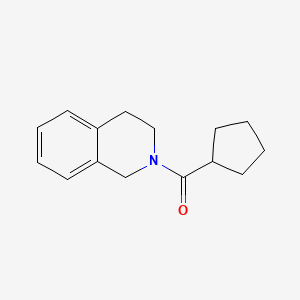

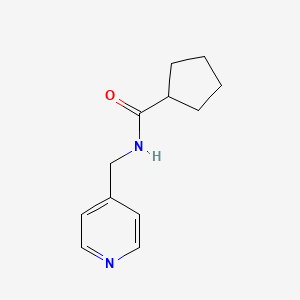

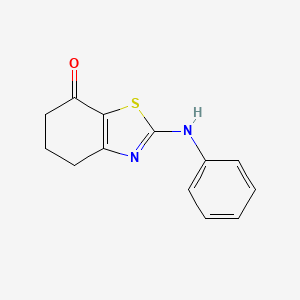

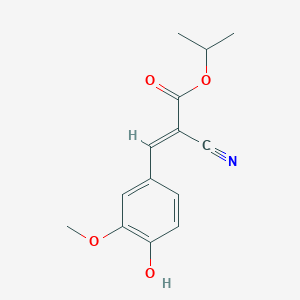

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)

![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)